molecular formula C18H14O3 B14427642 Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- CAS No. 79146-82-0

Benz(a)anthracene-2,3,4-triol, 3,4-dihydro-

Cat. No.: B14427642
CAS No.: 79146-82-0
M. Wt: 278.3 g/mol
InChI Key: FGUZTTXBDCCSSC-UHFFFAOYSA-N
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Description

Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. This compound is known for its complex structure and significant biological activity. It is produced during the incomplete combustion of organic matter and is often found in tobacco smoke and other environmental pollutants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- typically involves the reduction of benz(a)anthracene followed by hydroxylation. The reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. Hydroxylation is then carried out using reagents like osmium tetroxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced in research laboratories using the aforementioned synthetic routes.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- has several applications in scientific research:

Mechanism of Action

The biological activity of Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- is primarily due to its ability to form reactive intermediates, such as epoxides and dihydrodiols. These intermediates can interact with DNA, leading to the formation of DNA adducts, which can cause mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of dihydrodiols and other reactive species .

Comparison with Similar Compounds

Uniqueness: Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- is unique due to its specific hydroxylation pattern and the presence of the dihydro moiety, which significantly influences its chemical reactivity and biological activity. This compound’s ability to form specific reactive intermediates and its interactions with biological macromolecules make it a valuable subject of study in various scientific fields .

Properties

CAS No.

79146-82-0

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

3,4-dihydrobenzo[a]anthracene-2,3,4-triol

InChI

InChI=1S/C18H14O3/c19-16-9-15-13(17(20)18(16)21)6-5-12-7-10-3-1-2-4-11(10)8-14(12)15/h1-9,17-21H

InChI Key

FGUZTTXBDCCSSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C(C(C4O)O)O

Origin of Product

United States

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